molecular formula C21H24FN3O3S B14104114 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

Cat. No.: B14104114
M. Wt: 417.5 g/mol
InChI Key: HTXKXKOIJBZMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide features a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and two oxo groups at positions 2 and 3. The acetamide side chain at position 1 is modified with two propyl groups, enhancing lipophilicity.

Properties

Molecular Formula

C21H24FN3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide

InChI

InChI=1S/C21H24FN3O3S/c1-3-10-23(11-4-2)18(26)14-24-17-9-12-29-19(17)20(27)25(21(24)28)13-15-5-7-16(22)8-6-15/h5-9,12H,3-4,10-11,13-14H2,1-2H3

InChI Key

HTXKXKOIJBZMDE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

In a modified Gewald protocol, methyl 2-aminothiophene-3-carboxylate is condensed with urea under thermal conditions (200°C, 2 hours) to yield thieno[3,2-d]pyrimidine-2,4-dione. Triethylamine catalyzes the cyclization, enhancing reaction efficiency at room temperature. The product precipitates in ethanol and is recrystallized to achieve >90% purity.

Key Reaction Parameters:

Parameter Condition Yield (%)
Temperature 200°C 72
Catalyst Triethylamine 15
Recrystallization Ethanol 90

Chlorination for Reactive Intermediates

Subsequent chlorination of the dione using phosphorus oxychloride (POCl3) under reflux (10 hours) generates 2,4-dichlorothieno[3,2-d]pyrimidine, a critical intermediate for further functionalization. Excess POCl3 is evaporated, and the product is extracted into chloroform before recrystallization from ethanol (75% yield).

N,N-Dipropylacetamide Installation at Position 1

The final step involves substituting the remaining chloro group at position 1 with N,N-dipropylacetamide. This is achieved through a nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

NAS with N,N-Dipropylacetamide

Heating the chlorinated intermediate with N,N-dipropylacetamide potassium salt in tetrahydrofuran (THF) at 100°C for 24 hours affords the target compound. Catalytic tetrabutylammonium iodide (TBAI) enhances reactivity, yielding 50–65% after silica gel purification.

Palladium-Catalyzed Coupling

Alternative protocols utilize Suzuki-Miyaura coupling for higher regioselectivity. A palladium(II) acetate/XPhos catalyst system mediates the reaction between the chlorothienopyrimidine and a boronic ester derivative of N,N-dipropylacetamide. This method achieves superior yields (70–75%) but requires stringent anhydrous conditions.

Comparative Analysis of Methods:

Method Catalyst Yield (%) Purity (%)
NAS TBAI 55 92
Suzuki Coupling Pd(OAc)2/XPhos 72 98

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes cost efficiency and reproducibility. Continuous flow reactors replace batch processes for the Gewald and alkylation steps, reducing reaction times by 40%. Automated pH control during aqueous workups minimizes manual intervention, while in-line analytics (e.g., FTIR) ensure real-time quality assurance.

Optimized Industrial Parameters:

  • Residence Time: 30 minutes (Gewald step) vs. 5 hours (batch).
  • Solvent Recovery: >90% DMF recycled via distillation.

Mechanistic Insights and Byproduct Profiling

Alkylation Stereoelectronic Effects

The electron-deficient thienopyrimidine core directs the 4-fluorobenzyl group to the 3-position due to reduced steric hindrance compared to the 1-position. Density functional theory (DFT) calculations corroborate a lower activation energy (ΔG = 28.5 kcal/mol) for 3-substitution.

Principal Byproducts

  • Di-Alkylated Species: Formed when excess alkylating agent is present (5–10% yield).
  • Hydrolysis Products: Exposure to moisture generates 2,4-dihydroxythienopyrimidine derivatives (3–7%).

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural analogs and their differences:

Compound Name / ID Core Structure Substituents Molecular Formula Key Features
Target Compound Thieno[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-(N,N-dipropylacetamide) C21H23FN2O3S High lipophilicity (dipropyl), fluorinated aromatic moiety
2-[3-(4-Fluoro-benzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide Thieno[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-(N-(3-methoxypropyl)acetamide) C20H21FN3O4S Polar methoxypropyl group; reduced lipophilicity vs. target compound
Diethyl-(2-((2R,3S,4R,5R)-5-(2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)ethyl)phosphonate Thieno[3,2-d]pyrimidine + sugar-phosphate 1-linked phosphonate-sugar moiety C19H26N2O9P High polarity (phosphonate), potential antiviral activity
N-(3-((2,4-Dioxo-3-propyl-thieno[3,2-d]pyrimidin-1-yl)methyl)phenyl)-2-ph... (BD01465522) Thieno[3,2-d]pyrimidine 3-propyl, 1-(phenylmethyl) C24H23N3O3S Bulky phenyl group; increased steric hindrance

Research Findings and Implications

  • Lipophilicity vs. Bioavailability : The target compound’s dipropyl groups yield a higher calculated logP (~3.5) compared to the methoxypropyl analog (logP ~2.1), favoring CNS penetration but requiring formulation optimization for solubility .
  • Fluorination Effects : The 4-fluorobenzyl group in the target compound and its analogs enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with fluorinated drugs like ciprofloxacin .
  • Activity Trade-offs : Phosphonate derivatives () show in vitro antiviral activity (IC50 ~1–5 µM in cell-based assays) but require prodrug modifications for in vivo efficacy, whereas the target compound’s lipophilicity may enable direct tissue penetration .

Biological Activity

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula: C18H24FN3O3S
  • Molecular Weight: 367.46 g/mol
  • SMILES Notation: CC(C(=O)N(C)C)C(=O)N1C(=O)C2=C(S1)N(C(=O)C2=C(C)C)C(C)C

These properties suggest a complex interaction with biological systems, particularly due to the presence of the fluorobenzyl group and the thieno[3,2-d]pyrimidine moiety.

Antimicrobial Activity

Recent studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains. The mechanism of action typically involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

CompoundActivity TypeTarget OrganismReference
2-(3-(4-fluorobenzyl)...AntibacterialE. coli
4-Fluorobenzyl DerivativeAntifungalCandida albicans

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells, potentially making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against E. coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that compounds with structural similarities to our target compound could significantly reduce cell viability in breast cancer cells (MCF-7), suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide, and how are intermediates characterized?

A multi-step synthesis is typical for this compound. Key steps include:

  • Thienopyrimidinone core formation : Cyclization of substituted thiophene precursors with urea derivatives under acidic conditions.
  • Fluorobenzyl substitution : Alkylation using 4-fluorobenzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Acetamide coupling : Reaction of the core intermediate with N,N-dipropylchloroacetamide using coupling agents like EDC/HOBt . Characterization involves ¹H/¹³C NMR to confirm regiochemistry, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95%) .

Q. How can researchers ensure the stability of this compound under experimental storage conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–10) at 25°C and 40°C for 72 hours .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

Q. What solvent systems are optimal for solubility assays involving this compound?

Empirical solubility testing is critical. Recommended steps:

  • Primary solvents : DMSO (for stock solutions) followed by dilution in PBS or cell culture media.
  • LogP/D prediction : Use computational tools (e.g., ACD/Labs) to estimate hydrophobicity. For analogs, LogD values at pH 7.4 range from 2.5–3.8, suggesting moderate lipophilicity .
  • Sonication or heating (≤50°C) may enhance dissolution in polar aprotic solvents.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response surface methodology (RSM) : Statistically model interactions between variables to identify optimal conditions (e.g., 80°C, 0.1 eq. DMAP in DMF) .
  • Byproduct analysis : Use LC-MS to track impurities (e.g., unsubstituted intermediates) and adjust stoichiometry .

Q. What strategies validate target engagement in biological assays, given potential off-target effects?

A tiered approach is recommended:

  • Competitive binding assays : Use radiolabeled or fluorescent probes in dose-response studies.
  • Structural analogs : Compare activity of derivatives lacking the 4-fluorobenzyl group to confirm target specificity .
  • Proteome-wide profiling : Utilize affinity pulldown with biotinylated probes and mass spectrometry-based identification .

Q. How should researchers address contradictions in reported biological activity data across studies?

Common sources of discrepancy include:

  • Purity variability : Reproduce assays using independently synthesized batches (HPLC ≥98%) to rule out impurity-driven effects .
  • Assay conditions : Standardize parameters (e.g., cell line passage number, serum concentration) .
  • Metabolic interference : Test stability in assay media (e.g., esterase activity degrading acetamide moieties) .

Q. What computational methods predict binding modes and pharmacokinetic properties of this compound?

  • Molecular docking : Use crystal structures of homologous targets (e.g., kinases) to model interactions with the thienopyrimidinone core .
  • MD simulations : Assess binding stability over 100-ns trajectories.
  • ADME prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in substituted thienopyrimidinone derivatives?

  • X-ray crystallography : Determine absolute configuration for chiral centers .
  • 2D NMR (COSY, NOESY) : Assign regiochemistry in cases of tautomeric ambiguity .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.